2-Phenoxyethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

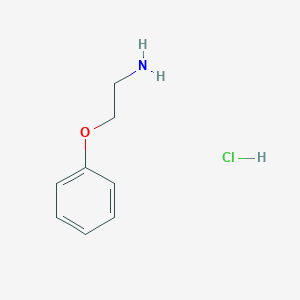

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJNPPXLUJHLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-64-7 | |

| Record name | (2-aminoethoxy)benzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Antidepressant Activity Studies

Research has explored the potential antidepressant-like activity of β-phenylethylamine derivatives. These compounds are known to act as ligands for trace amine receptors and can modulate the levels of key neurotransmitters such as norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). nih.gov

Studies in animal models have demonstrated that certain β-substituted phenylethylamine molecules can exhibit antidepressant-like effects. For instance, one study showed a dose-dependent inhibition of immobility time in the mouse forced swim test, a common behavioral assay for antidepressant activity. nih.gov The administration of a prodrug of 2-phenylethylamine, N-(2-cyanoethyl)-2-phenylethylamine (CEPEA), resulted in sustained elevations of PEA concentrations in the brain and led to more prolonged decreases in brain noradrenaline, dopamine, and 5-hydroxytryptamine concentrations compared to the administration of PEA itself. nih.gov Other research has investigated the analgesic properties of compounds with antidepressant potential, suggesting a complex interplay between pain and depression pathways in the central nervous system. researchgate.net The development of rapid-acting antidepressants is an active area of research, with studies exploring combinations of agents to enhance efficacy and safety. nih.gov

Mechanistic Studies of Biological Interactions

Enzyme Modulation and Inhibition Mechanisms

The interaction of 2-Phenoxyethanamine hydrochloride with various enzyme systems is a key area of research to understand its pharmacological profile. The following subsections detail its effects on specific enzymes.

While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential interactions with Cytochrome P450 (CYP) isozymes. The CYP enzyme family is crucial for the metabolism of a wide range of substances. nih.govnih.gov

One related compound, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride (NE-100), has been shown to be metabolized by recombinant CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov For NE-100, metabolism in human liver microsomes appears to be primarily mediated by CYP2D6 at low concentrations and by CYP3A4 at higher concentrations. nih.gov In human intestinal microsomes, however, CYP3A4 is the main enzyme responsible for its metabolism. nih.gov

Another structurally similar compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), has been observed to induce a "type I" binding spectrum with CYP2D6, which is indicative of substrate binding. drugbank.com This suggests that this compound, sharing a core phenoxyethanamine structure, may also be a substrate for CYP2D6. Furthermore, studies on phenethylamine (B48288) derivatives have demonstrated their oxidation by CYP2D6. nih.gov

The potential interaction of these types of compounds with multiple CYP isozymes highlights the complexity of their metabolic pathways.

Table 1: Investigated Interactions of 2-Phenoxyethanamine Analogs with CYP Isozymes

| Compound/Analog | CYP1A1 | CYP2D6 | CYP3A4 |

| NE-100 | Metabolized | Metabolized | Metabolized |

| DPPE | No data | Substrate Binding | Interacts |

| Phenethylamine Derivatives | No data | Oxidized | No data |

This table is based on data from studies on structurally related compounds and does not represent direct studies on this compound.

Direct research on the impact of this compound on testosterone (B1683101) metabolism is not currently available. However, insights can be drawn from its potential interactions with enzymes involved in steroid metabolism. Testosterone is metabolized through various pathways, with enzymes such as CYP3A4 playing a significant role. drugbank.com

The compound DPPE, which interacts with CYP3A4, has been studied in the context of prostate cancer, a disease sensitive to testosterone levels. drugbank.comnih.gov This suggests an indirect link through which compounds of this class could potentially influence pathways involving testosterone. Additionally, other research has shown that metabolites of estrogen, such as 2-Methoxyestradiol, can affect testosterone-induced conditions like benign prostate hyperplasia, indicating the intricate cross-talk between different hormonal and metabolic pathways. nih.gov

There are no direct studies demonstrating the inhibition of carbonic anhydrase (CA) by this compound. However, the chemical structure of 2-Phenoxyethanamine contains a phenoxy group, which is related to phenol (B47542). Phenol itself has been identified as a competitive inhibitor of human Carbonic Anhydrase II (hCA II). nih.gov

X-ray crystallography has revealed that a phenol molecule can bind within the active site of hCA II, not by coordinating with the zinc ion, but by forming hydrogen bonds with the zinc-bound water/hydroxide and the amide group of a nearby amino acid residue. nih.gov Given this, it is plausible that the phenoxy moiety of 2-Phenoxyethanamine could allow it to interact with the active site of carbonic anhydrase isoforms. Further research is needed to confirm if this compound acts as a carbonic anhydrase inhibitor and to determine its potency and mechanism of inhibition. nih.govnih.govfrontiersin.orgresearchgate.net

Currently, there is a lack of specific research data on the direct interaction between this compound and dopamine (B1211576) β-hydroxylase. This enzyme is responsible for the conversion of dopamine to norepinephrine (B1679862) and is a target for certain types of therapeutic agents. nih.govnih.gov Further investigation is required to determine if this compound has any modulatory effect on this enzyme.

Receptor Binding and Ligand Activity

The ability of this compound and its derivatives to bind to specific receptors is crucial for their biological activity.

Research has shown that derivatives of 2-Phenoxyethanamine exhibit a notable affinity for the Anti-Estrogen Binding Site (AEBS), a protein complex that is distinct from the classical estrogen receptor. nih.gov The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) is a well-characterized ligand that binds to the AEBS with high affinity. nih.gov

Studies on a series of benzylphenoxy ethanamine derivatives have demonstrated that modifications to the chemical structure can significantly influence their affinity for the AEBS. nih.gov For instance, the nature of the amino group and substitutions on the aromatic rings can modulate binding affinity. nih.gov This suggests that the core 2-Phenoxyethanamine structure is a viable scaffold for developing selective AEBS ligands. The cytotoxicity of some of these ligands in certain cancer cell lines has been correlated with their affinity for the AEBS, indicating a potential role for this binding site in mediating antiproliferative effects. nih.gov

Intracellular Histamine (B1213489) Receptor (H1) Antagonism

Histamine H1 receptors are G protein-coupled receptors that play a pivotal role in mediating allergic and inflammatory responses. nih.gov Activation of these receptors can lead to smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves, resulting in symptoms like itching and pain. nih.gov Antihistamines, which act as antagonists at these receptors, are classified into first and second generations. Second-generation antihistamines generally exhibit fewer side effects, such as sedation, due to their reduced ability to cross the blood-brain barrier and their high selectivity for the H1 receptor. nih.gov

The interaction of antihistamines with the H1 receptor is complex, involving specific amino acid residues within the receptor's binding pocket. The binding affinity of these antagonists is determined by their kinetic parameters, including the rates of association and dissociation. nih.gov Some second-generation antihistamines achieve a long duration of action due to a slow dissociation rate from the receptor. nih.gov

While the general mechanisms of H1 receptor antagonism are well-documented, specific binding affinity and functional data for this compound at the histamine H1 receptor are not available in the reviewed scientific literature. The designation "H1C" is considered a typographical error, with H1 being the intended receptor subtype.

Serotonin (B10506) Receptor (5-HT1AR, 5-HT2 subtypes) Agonism and Modulation

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of neurotransmitter receptors that are implicated in a wide array of physiological and pathological processes. The 5-HT1A and 5-HT2 subtypes, in particular, are crucial in the regulation of mood, cognition, and behavior. nih.gov

The 5-HT1A receptor is a G protein-coupled receptor that, upon activation, typically leads to neuronal hyperpolarization and a decrease in firing rate. nih.gov Agonists at this receptor are known to be involved in the mechanisms of antidepressant and anxiolytic drugs. nih.gov

The 5-HT2A receptor, another G protein-coupled receptor, is primarily excitatory and is a key target for psychedelic drugs and atypical antipsychotics. nih.govwikipedia.org The binding affinity of ligands to the 5-HT2A receptor is influenced by their chemical structure. For phenethylamine derivatives, a class of compounds to which this compound belongs, substitutions on the phenyl ring and the ethylamine (B1201723) backbone can significantly impact their affinity for the 5-HT2A receptor. nih.govplos.org Specifically, phenethylamines have been shown to generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov

Despite the extensive research into phenethylamine derivatives, specific data on the agonistic and modulatory activity of this compound at 5-HT1A and 5-HT2 receptor subtypes is not detailed in the available scientific literature.

Alpha-Adrenergic and Beta-Adrenergic Receptor Interactions

Adrenergic receptors, which are targets for catecholamines like norepinephrine and epinephrine, are divided into alpha (α) and beta (β) subtypes. These receptors are integral to the sympathetic nervous system and regulate a multitude of physiological responses. nih.gov

Beta-adrenergic receptors (β1 and β2) are Gs protein-coupled receptors that, when activated, lead to an increase in intracellular cyclic AMP (cAMP). nih.gov Chronic administration of a structurally similar compound, 2-phenylethylamine HCl, has been shown to induce down-regulation of β-adrenergic receptors in the rat brain. nih.gov Specifically, the combined administration of 2-phenylethylamine and a monoamine oxidase inhibitor resulted in a significant decrease in both cortical β1- and β2-adrenoceptor densities. nih.gov This suggests that prolonged exposure to phenylethylamine-like compounds can lead to adaptive changes in the adrenergic system. nih.gov

| Treatment Group | Cortical β1-Adrenoceptor Density Change | Cortical β2-Adrenoceptor Density Change |

| 2-phenylethylamine + (-)-deprenyl | Decrease | Decrease |

Table 1: Effects of chronic combined administration of 2-phenylethylamine and (-)-deprenyl on beta-adrenoceptor density in the rat cortex. nih.gov

Alpha-adrenergic receptors are also G protein-coupled receptors, with α1 subtypes typically signaling through the Gq pathway to increase intracellular calcium, and α2 subtypes being Gi-coupled, which inhibits adenylyl cyclase. nih.gov Phenylethylamine derivatives are known to interact with α-adrenergic receptors, and their specific activity is dependent on their substitution patterns. nih.gov However, specific studies detailing the interaction of this compound with alpha-adrenergic receptor subtypes were not found in the reviewed literature.

Adenosine (B11128) Receptor Ligand Activity

Adenosine receptors are a class of purinergic G protein-coupled receptors with four known subtypes: A1, A2A, A2B, and A3. guidetopharmacology.org These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases. The A2A adenosine receptor, in particular, has been a subject of interest for its role in the central nervous system and inflammation. nih.gov The binding of ligands to adenosine receptors is a complex process, with specific amino acid residues within the receptor's structure being crucial for ligand recognition and subtype selectivity. nih.gov

Despite the extensive research on adenosine receptor ligands, a review of the scientific literature did not yield any studies that have investigated or identified any ligand activity of this compound at any of the adenosine receptor subtypes.

Cellular and Molecular Signaling Pathway Elucidation

Modulation of DNA Synthesis and Cell Proliferation

The study of cell proliferation is fundamental to understanding many biological processes, from development to disease. A key indicator of cell proliferation is the synthesis of new DNA. nih.gov Various methods have been developed to measure DNA synthesis and, by extension, cell proliferation. These techniques often involve the incorporation of labeled nucleosides, such as tritiated thymidine (B127349) ([3H]dT) or bromodeoxyuridine (BrdU), into the newly synthesized DNA of dividing cells. nih.govbiocompare.comnih.govbaseclick.euabclonal.com

While there is extensive research on compounds that can modulate cell proliferation, such as the inhibitory effects of the isoflavene phenoxodiol (B1683885) on tumor cell growth nih.gov, there is no available scientific literature that has investigated the effects of this compound on DNA synthesis or cell proliferation.

Influence on P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govnih.gov It is found in various tissues and acts as a biological barrier by actively transporting a wide range of structurally diverse compounds out of cells. mdpi.commdpi.comnih.govplos.orgmdpi.com This efflux mechanism is a significant factor in the pharmacokinetics of many drugs and can contribute to multidrug resistance in cancer cells by reducing intracellular drug concentrations. nih.govnih.govplos.orgnih.govacs.orgacs.org

The interaction of drugs with P-gp can be complex, with some acting as substrates that are transported by the pump, while others can act as inhibitors or inducers of the pump's activity. mdpi.comnih.govplos.org Despite the importance of P-gp in drug disposition and efficacy, a review of the available scientific literature did not reveal any studies that have examined the influence of this compound on P-gp-mediated efflux.

Role in Eicosanoid Synthesis and Metabolism (e.g., Prostacyclin)

Scientific literature has not established a specific role for this compound in the synthesis or metabolism of eicosanoids, such as prostacyclin. Eicosanoids are signaling molecules derived from arachidonic acid, and their synthesis is a complex process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). labcompare.comlabcompare.com Prostacyclin, a key eicosanoid in the cardiovascular system, is synthesized from arachidonic acid via the sequential action of COX and prostacyclin synthase. It acts as a potent vasodilator and inhibitor of platelet aggregation. However, dedicated studies detailing the effects, if any, of this compound on these enzymatic pathways or the production of prostacyclin are not available in published research.

Interactions with Microsomal Epoxide Hydrolase, Carboxylesterase, and Liver Fatty Acid Binding Protein

There is no scientific data available to describe the interactions between this compound and microsomal epoxide hydrolase, carboxylesterase, or liver fatty acid binding protein. These proteins play significant roles in xenobiotic metabolism and endogenous compound transport.

Microsomal Epoxide Hydrolase (mEH): This enzyme is critical in the detoxification and, in some cases, bioactivation of a wide range of compounds, particularly epoxides, by hydrolyzing them to dihydrodiols. It is involved in the metabolism of xenobiotics and has been studied for its role in the carcinogenicity of certain chemicals. Research specifically investigating the interaction of this compound with mEH has not been documented.

Carboxylesterase: Carboxylesterases are a family of enzymes responsible for the hydrolysis of various esters, amides, and carbamates, playing a crucial role in the metabolism and activation of many drugs. Human carboxylesterases, such as hCE1 and hCE2, are predominantly found in the liver and intestines. There are currently no published studies that examine the potential for this compound to act as a substrate or inhibitor of carboxylesterases.

Liver Fatty Acid Binding Protein (L-FABP): L-FABP is an abundant protein in the liver that binds to fatty acids and other lipophilic substances, facilitating their intracellular transport and influencing lipid metabolism. Recent studies have also shown that L-FABP can bind to certain drugs, potentially altering their metabolism and disposition. However, the binding affinity or interaction between this compound and L-FABP has not been a subject of scientific investigation.

Pharmacological and Therapeutic Research Applications

Neuropharmacological and Central Nervous System Investigations

Antiparkinsonian Effects

Research into the direct antiparkinsonian effects of 2-Phenoxyethanamine hydrochloride is limited in the public domain. However, its structural relationship to phenethylamine (B48288) and its derivatives provides a basis for potential neurological activity. Phenethylamine itself is an endogenous trace amine that can modulate dopaminergic and other neurotransmitter systems implicated in Parkinson's disease. While no specific studies on this compound's efficacy in Parkinson's models were identified, the broader class of phenethylamines has been a focal point in neurological research.

Modulation of Platelet Responses and Serotonin (B10506) Secretion

The influence of this compound on platelet aggregation and serotonin secretion is not well-documented in dedicated studies. However, the role of phenolic compounds in modulating platelet function is an active area of investigation. nih.gov Phenolic compounds have been shown to possess antiplatelet aggregation abilities, which are beneficial in the context of cardiovascular health. nih.gov The mechanisms often involve interference with signaling pathways that lead to platelet activation and aggregation. nih.gov Given the phenolic moiety in 2-Phenoxyethanamine, it is plausible that it could interact with platelet receptors or enzymes, but specific research data is currently lacking.

Potential as Local Anesthetic and Analgesic Agents

A study by Da Re, Verlicchi, and Setnikar in 1967 investigated a series of beta-phenoxyethylamines for their local anesthetic and antispasmodic activities. documentsdelivered.comnih.govacs.org As 2-Phenoxyethanamine is a beta-phenoxyethylamine, this research is of direct relevance. The study explored the structure-activity relationships within this class of compounds, suggesting that the phenoxyethylamine scaffold is a viable candidate for producing local anesthetic effects. nih.gov While the specific results for this compound were not detailed in the available abstract, the inclusion of this chemical class in such research highlights its potential in this therapeutic area. nih.gov

Gastrointestinal and Cytoprotective Research

The investigation into the gastrointestinal effects of this compound centers on its potential to protect the stomach lining from injury. This research explores its antisecretory properties, anti-ulcer mechanisms, and its interaction with protective signaling molecules.

Antisecretory Properties

A study on a series of O-alkylphenoxyalkylamines, a class to which 2-Phenoxyethanamine belongs, revealed that these compounds can inhibit histamine-induced gastric acid secretion. nih.gov While the most potent compound in the study was a more complex derivative, this finding suggests that the phenoxyalkylamine structure possesses inherent antisecretory potential. nih.gov The exact mechanism of action was not identified as H2 antagonism, indicating a novel pathway for reducing gastric acid. nih.gov

Anti-Ulcerogenic Mechanisms

The potential anti-ulcerogenic mechanisms of compounds like this compound are likely linked to their antisecretory and cytoprotective effects. By reducing gastric acid, a key aggressive factor in ulcer formation, these compounds can create a more favorable environment for healing. Furthermore, research into related compounds suggests that nitric oxide (NO) donor properties, when combined with H2 antagonists, can enhance gastroprotective activity. nih.gov Although not directly studied with this compound, this points to a potential multi-faceted approach to ulcer prevention and treatment within this chemical class.

Gastroprotective Effects via Prostaglandin (B15479496) Modulation

Prostaglandins, particularly of the E series, are crucial for maintaining the integrity of the gastric mucosa. nih.govnih.gov They exert their protective effects through various mechanisms, including stimulating mucus and bicarbonate secretion and increasing mucosal blood flow. nih.gov While direct studies linking this compound to prostaglandin modulation are not available, research on other gastroprotective agents has shown that enhancing prostaglandin activity is a key mechanism of mucosal defense. nih.govnih.gov For instance, the synthetic prostaglandin E2 analog, 16,16-dimethyl prostaglandin E2, has been shown to attenuate H+ back-diffusion injury and increase mucous gel thickness. nih.gov Any potential gastroprotective effect of this compound could be investigated for a similar interaction with the prostaglandin system.

Anti-inflammatory and Immunomodulatory Potentials

The investigation into the anti-inflammatory and immunomodulatory effects of specific chemical compounds is crucial for the development of new treatments for a wide range of disorders, from autoimmune diseases to chronic inflammatory conditions. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, function by inhibiting cyclo-oxygenase (COX) enzymes, which are key to the production of prostaglandins, hormone-like compounds that mediate inflammation. drugs.com There are different types of COX enzymes, with COX-1 involved in protecting the stomach lining and COX-2 being released after injury or infection. drugs.com

Immunomodulators are substances that can either stimulate or suppress the immune system. wikipedia.org These can be diverse in nature, ranging from small molecules to large proteins like monoclonal antibodies. wikipedia.org Their therapeutic applications are broad, encompassing cancer treatment (via immunostimulation) and the management of autoimmune disorders (via immunosuppression). wikipedia.orgechemi.com

While the broader classes of anti-inflammatory and immunomodulatory agents are well-established, specific research into the direct effects of This compound in these areas is not extensively documented in publicly available scientific literature. Consequently, detailed research findings and data tables on its specific anti-inflammatory and immunomodulatory potentials are not available at this time. The parent compound, 2-phenoxyethylamine, is a known structural component of various pharmacologically active molecules. wikipedia.org However, this structural relationship does not directly confer specific activities to the hydrochloride salt without dedicated investigation.

Antihistamine Activity Beyond Classic Receptors

Histamine (B1213489) is a critical signaling molecule in the immune system, primarily known for its role in allergic reactions. uomustansiriyah.edu.iqpatsnap.com It exerts its effects by binding to four main types of receptors: H1, H2, H3, and H4. patsnap.comguidetopharmacology.org Classical antihistamines primarily function by acting as antagonists at these receptors. guidetopharmacology.org

H1 receptor antagonists are commonly used to treat allergic conditions like rhinitis and urticaria. uomustansiriyah.edu.iqpatsnap.com

H2 receptor antagonists reduce gastric acid secretion and are used for conditions like GERD. patsnap.comyoutube.com

H3 and H4 receptors are newer targets for therapeutic development, with roles in neuropathological and immunological disorders, respectively. guidetopharmacology.orgnih.gov

Some antihistamines also exhibit mechanisms of action that are not dependent on classical receptor blockade. For example, some first-generation H1 antihistamines can inhibit the antigen-induced release of histamine from mast cells, although the clinical significance of this is debated. nih.gov

Research has also explored the concept of intracellular histamine antagonists . One such example is the compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCL (DPPE), which has been studied for its ability to antagonize the intracellular binding of histamine. youtube.com This mode of action represents a pathway for antihistamine effects that is distinct from the more common receptor-mediated antagonism.

With regard to This compound , there is a lack of specific studies in the scientific literature detailing its activity, either as a classical histamine receptor antagonist or through non-classical pathways. It is noteworthy that its parent compound, 2-phenoxyethylamine, serves as a structural backbone for some known antihistamines, such as phenyltoloxamine. wikipedia.org This suggests a potential area for future research to determine if this compound itself possesses any direct antihistamine properties.

Due to the absence of specific research data for this compound's anti-inflammatory, immunomodulatory, or antihistamine activities, no data tables can be presented.

Advanced Research Applications and Future Directions

Structure-Activity Relationship (SAR) and Ligand Design Optimization

The 2-phenethylamine scaffold, the core of 2-Phenoxyethanamine, is a versatile structure found in a wide array of naturally occurring and synthetic bioactive compounds. mdpi.com Its importance is underscored by its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which are crucial for vital neurological functions. mdpi.com The exploration of Structure-Activity Relationships (SAR) for phenethylamine (B48288) derivatives has been a cornerstone of medicinal chemistry, aiming to understand how modifications to this core structure influence biological activity.

SAR studies on phenethylamine derivatives have revealed key insights into their interaction with various receptors. For instance, research on derivatives targeting the 5-HT2A receptor has shown that substitutions at different positions on the phenethylamine molecule can significantly impact binding affinity. biomolther.orgnih.gov Specifically, the attachment of alkyl or halogen groups at the para position of the phenyl ring has been shown to positively affect binding. nih.gov Conversely, the nature and position of substituents on the ethylamine (B1201723) side chain can also modulate activity. nih.gov

The N-benzyl substitution on phenethylamines, creating compounds known as NBOMes, has been a particularly interesting area of SAR exploration. mdpi.com This modification was found to increase affinity and potency at the 5-HT2 receptor subtypes, a finding that has opened up new avenues for designing selective ligands. mdpi.com These SAR insights are invaluable for the rational design of new ligands with optimized potency and selectivity for specific biological targets.

Computational Chemistry and Molecular Modeling Studies

While specific computational chemistry and molecular modeling studies focused solely on 2-Phenoxyethanamine hydrochloride are not extensively detailed in the provided search results, the broader context of phenethylamine research strongly implies the use of these techniques. The investigation of SAR, by its very nature, is often complemented and guided by computational approaches.

Molecular modeling allows researchers to visualize the three-dimensional structure of a ligand and its target receptor, providing insights into the binding interactions at a molecular level. This understanding is crucial for explaining the observed SAR data. For example, modeling can help rationalize why a particular substituent at a specific position enhances or diminishes binding affinity.

Furthermore, computational methods are instrumental in the virtual screening of compound libraries to identify potential new hits. By simulating the docking of various phenethylamine derivatives into the binding site of a target protein, researchers can prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. The detailed SAR studies on phenethylamine derivatives targeting receptors like 5-HT2A suggest that computational modeling would be a key tool in elucidating the precise binding modes and guiding the design of more potent and selective molecules. biomolther.orgnih.gov

Development as Chemical Probes for Biological Target Identification

A significant application of novel compounds in biomedical research is their use as chemical probes to identify and validate new biological targets. drughunter.com While the direct use of this compound as a chemical probe is not explicitly detailed, its structural relatives and derivatives have been instrumental in this area. The core phenethylamine structure is a key pharmacophore for a multitude of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. mdpi.com

The process of target identification often involves using a bioactive compound to "fish out" its interacting partners from a complex biological sample. This can be achieved through various methods, including affinity chromatography, where the compound is immobilized on a solid support, or through the use of photoaffinity probes, which can covalently link to their target upon photoactivation. drughunter.com

Given that the phenethylamine scaffold is a known ligand for numerous receptors, including adrenergic, dopamine, and serotonin (B10506) receptors, derivatives of 2-Phenoxyethanamine could be rationally designed as chemical probes. mdpi.com By incorporating appropriate tags or reactive groups, these probes could be used to explore the "pharmacological space" of this chemical class and potentially identify novel binding partners or off-target effects of existing drugs.

Novel Therapeutic Area Exploration

The diverse biological activities of phenethylamine derivatives suggest a broad potential for exploring novel therapeutic areas. The parent compound, 2-phenethylamine, and its derivatives are known to interact with a wide range of biological targets, implicating them in various physiological and pathological processes. mdpi.com

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs targeting:

Central Nervous System (CNS) Disorders: Due to their interaction with dopamine and serotonin receptors, phenethylamines are investigated for conditions like depression, anxiety, schizophrenia, and neurodegenerative diseases. mdpi.com

Cardiovascular Diseases: Their activity at adrenergic receptors makes them relevant for cardiovascular conditions. mdpi.com

Metabolic Diseases: The interaction with dipeptidyl peptidases (DPP4) suggests potential applications in type 2 diabetes. mdpi.com

Pain Management: Certain phenethylamine derivatives have shown analgesic activities through their interaction with opioid receptors. mdpi.com

Cancer: Sigma receptors, which are targeted by some phenethylamines, are implicated in cancer. mdpi.com

The structural relationship of 2-Phenoxyethanamine to compounds like phenoxybenzamine (B1677643) (an α-adrenergic receptor antagonist) and carvedilol (B1668590) (a beta blocker) further highlights its potential for cardiovascular applications. wikipedia.org Additionally, its relation to clorgiline, a monoamine oxidase inhibitor, points towards potential antidepressant effects. wikipedia.org The exploration of these and other therapeutic areas for novel 2-Phenoxyethanamine derivatives remains a promising avenue for future research.

Integration with Multi-omics Approaches in Drug Discovery

The advent of multi-omics technologies is revolutionizing drug discovery by providing a holistic view of biological systems. nih.gov This approach integrates data from various "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to unravel the complex molecular mechanisms of diseases and drug actions. nih.govsemanticscholar.org While specific multi-omics studies involving this compound are not yet prevalent, the framework offers immense potential for advancing research on this compound and its derivatives.

Integrating multi-omics data can significantly enhance several aspects of drug discovery:

Target Identification and Validation: By analyzing the changes across multiple omics layers in response to a compound, researchers can identify the key pathways and molecular targets that are modulated. semanticscholar.org This can help to confirm the mechanism of action of a known compound or to identify novel targets for new chemical entities.

Biomarker Discovery: Multi-omics approaches can help identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine. astrazeneca.com

Understanding Drug Resistance: By comparing the multi-omics profiles of drug-sensitive and drug-resistant cells or tissues, researchers can uncover the mechanisms of resistance and develop strategies to overcome it.

For a compound like 2-Phenoxyethanamine, a multi-omics approach could be used to comprehensively map its effects on a cellular or organismal level. For instance, treating cells with a 2-Phenoxyethanamine derivative and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) could provide a detailed "molecular signature" of its activity. This information would be invaluable for understanding its mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. The integration of network-based analyses with multi-omics data can further help to elucidate the complex interplay of biological molecules and pathways affected by the compound. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-Phenoxyethanamine hydrochloride?

Methodological Answer:

Synthesis typically involves:

Phenolic Alkylation : React phenol with 2-chloroethylamine hydrochloride under basic conditions to form the phenoxyethylamine backbone. Adjust stoichiometry to minimize byproducts (e.g., diaryl ethers) .

Amine Hydrochloride Formation : Neutralize the free amine with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to achieve >95% purity .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product. Validate purity via TLC (Rf ~0.3 in same solvent system) .

Basic: What analytical methods validate the purity and structure of this compound?

Methodological Answer:

- HPLC : Use a C18 column, mobile phase of phosphate buffer (pH 3.0)/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 207 nm. Retention time ~8.2 min .

- NMR : Confirm structure via -NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for -OCH-, δ 2.9 ppm for -CHNH) and -NMR .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 54.3%, H: 6.8%, N: 6.0%, Cl: 15.2%) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical-resistant goggles to prevent inhalation, dermal contact, or ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .

- Waste Disposal : Collect aqueous waste in sealed containers for incineration; organic solvents require distillation/recycling .

Advanced: How can researchers resolve contradictions in synthetic yields reported across literature?

Methodological Answer:

- DOE Optimization : Vary reaction parameters (temperature, pH, solvent polarity) systematically. For example, yields drop >60°C due to thermal decomposition .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust reaction stoichiometry .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve phenolic alkylation efficiency .

Advanced: What strategies stabilize this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at -20°C in amber vials under argon; DSC shows decomposition onset at 185°C .

- pH Sensitivity : Maintain pH 4–6 in aqueous solutions to prevent free amine formation, which oxidizes rapidly (UV-Vis monitoring at 280 nm) .

- Lyophilization : For long-term storage, lyophilize as a citrate buffer solution (pH 5.0) to retain >98% potency over 24 months .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Methodological Answer:

- SAR Studies : Replace methoxy groups with halogens (e.g., 3-Fluoro analogs) and assay receptor binding via radioligand displacement (e.g., 5-HT IC shifts from 12 nM to 85 nM) .

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors; polar substituents enhance hydrogen bonding but reduce BBB permeability .

Basic: What are the solubility and stability profiles in common solvents?

Methodological Answer:

- Solubility : Freely soluble in water (>100 mg/mL), methanol (50 mg/mL), sparingly soluble in DMSO (<5 mg/mL). Precipitation occurs in ethyl acetate .

- Stability : Hydrolyzes in alkaline conditions (t = 2 h at pH 9); stabilize with 0.1 M citrate buffer (pH 4.5) .

Advanced: How to optimize purification for high yields without compromising purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.